N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide is a complex organic compound that features a benzisothiazole moiety, a piperazine ring, and a cyclopropanecarboxamide group. This compound is structurally related to ziprasidone, an antipsychotic medication used to treat schizophrenia and bipolar disorder .
Preparation Methods
The synthesis of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Piperazine Ring Introduction: The benzisothiazole derivative is then reacted with piperazine to form the piperazinylbenzisothiazole intermediate.
Indane Derivative Formation: The piperazinylbenzisothiazole is further reacted with an indane derivative to form the desired compound.
Cyclopropanecarboxamide Addition: Finally, the compound is reacted with cyclopropanecarboxylic acid or its derivatives to introduce the cyclopropanecarboxamide group.
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antipsychotic properties.
Medicine: It serves as a lead compound in the development of new antipsychotic drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide involves its interaction with dopamine and serotonin receptors in the brain. The compound acts as an antagonist at these receptors, blocking their activity and thereby exerting its antipsychotic effects. The molecular targets include the D2 dopamine receptor and the 5-HT2A serotonin receptor .
Comparison with Similar Compounds
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide is similar to other benzisothiazole derivatives, such as:
Ziprasidone: A well-known antipsychotic drug with a similar structure but different substituents.
Lurasidone: Another antipsychotic medication with a benzisothiazole core.
Risperidone: A compound with a similar mechanism of action but different structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C26H30N4OS |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C26H30N4OS/c31-26(20-7-8-20)27-23-10-9-19-6-5-18(17-22(19)23)11-12-29-13-15-30(16-14-29)25-21-3-1-2-4-24(21)32-28-25/h1-6,17,20,23H,7-16H2,(H,27,31) |
InChI Key |
GYVLPHYAFKCJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2CCC3=C2C=C(C=C3)CCN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Origin of Product |
United States |
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